molecular formula C21H19ClN6O2 B2844084 N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251681-46-5

N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2844084
CAS No.: 1251681-46-5
M. Wt: 422.87
InChI Key: HVGAMAPZCVSUKQ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 5, a pyridine ring at position 1 bearing a 3-ethyl-1,2,4-oxadiazole moiety, and a 4-chlorobenzyl carboxamide group at position 2. The 4-chlorobenzyl group contributes to lipophilicity and may facilitate halogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-3-18-26-21(30-27-18)15-6-9-19(23-11-15)28-13(2)17(12-25-28)20(29)24-10-14-4-7-16(22)8-5-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGAMAPZCVSUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Chlorobenzyl Group Addition: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Final Coupling: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its therapeutic potential. The presence of the pyrazole and oxadiazole rings, which are known for their pharmacological activities, suggests it could be developed as a drug for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring could inhibit certain enzymes, while the oxadiazole and pyridine moieties might interact with nucleic acids or other cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives from

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in aryl substituents (phenyl, chlorophenyl, tolyl, fluorophenyl). Key distinctions include:

  • Substituent Effects :
    • 3b (4-chlorophenyl) exhibits a higher melting point (171–172°C) than 3a (133–135°C), likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
    • 3d (4-fluorophenyl) shows a molecular ion at m/z 421.0, reflecting fluorine’s electronegativity and lower atomic mass compared to chlorine in 3b (m/z 437.1) .
  • Synthetic Yields : Yields range from 62% (3c ) to 71% (3d ), influenced by steric and electronic effects of substituents during coupling reactions .
Table 1: Comparative Data for Pyrazole Carboxamides
Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR)
Target Compound Pyridine-oxadiazole, 4-ClBn ~450 (estimated) Pending Pending Pyridine H (δ 8.5–9.0), Ethyl (δ 1.2–1.4)
3a Phenyl, phenyl 403.1 133–135 68 Aromatic H (δ 7.43–7.61), CH₃ (δ 2.66)
3b 4-ClPh, phenyl 437.1 171–172 68 Aromatic H (δ 7.43–7.55), CH₃ (δ 2.65)
3d 4-FPh, phenyl 421.0 181–183 71 Aromatic H (δ 7.21–7.51), CH₃ (δ 2.66)

Fluorinated and Nitro-Substituted Analogs

  • 4-Chloro-N-(4-Chlorobenzyl)-5-Nitro-1H-Pyrazole-3-Carboxamide () :
    • The nitro group at position 5 introduces strong electron-withdrawing effects, increasing reactivity (e.g., susceptibility to reduction) compared to the methyl group in the target compound .

Hydrazide and Thiazole Derivatives

  • 3-{4-[(2-Chlorobenzyl)Oxy]Phenyl}-N′-[(E)-4-Pyridinylmethylene]-1H-Pyrazole-5-Carbohydrazide () :
    • The hydrazide linker may enhance hydrogen-bonding capacity but reduce metabolic stability compared to the carboxamide in the target compound .
  • (E)-3-Methyl-5-(4-Methylphenoxy)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (): The aldehyde group offers a site for further derivatization (e.g., oxime formation), unlike the stable oxadiazole in the target compound .

Key Differentiators of the Target Compound

Pyridine-Oxadiazole Moiety : Unique to the target compound, this group may enhance π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets) .

Synergistic Halogen Effects : The 4-chlorobenzyl group complements the electron-deficient oxadiazole, optimizing both solubility and target affinity.

Research Implications

  • Biological Screening : Prioritize assays evaluating oxadiazole-mediated stability and chlorobenzyl-enhanced target engagement, leveraging structural insights from analogs .

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